N'-Phenylbenzohydrazide
Overview
Description
N'-Phenylbenzohydrazide and its derivatives are a class of organic compounds that have been extensively studied due to their diverse applications, including their use in the synthesis of heterocyclic compounds, corrosion inhibition, and potential antibacterial properties. These compounds are characterized by the presence of a hydrazide functional group attached to a phenyl ring, which serves as a versatile platform for further chemical modifications .
Synthesis Analysis
The synthesis of N'-phenylbenzohydrazide derivatives often involves the condensation of hydrazine with various benzoyl compounds. For instance, a phenyliodine(III) diacetate (PIDA)-mediated approach has been developed for the synthesis of aryldiazenylisoxazolo(isothiazolo)arenes from simple 2-amino-N'-arylbenzohydrazides. This method proceeds via the formation of a key diazo intermediate, which undergoes intramolecular oxidative O-N/S-N bond formation to produce isoxazole products . Additionally, various N'-phenylbenzohydrazide derivatives have been synthesized and characterized using techniques such as X-ray diffraction, IR-NMR spectroscopy, and quantum chemical computational methods .
Molecular Structure Analysis
The molecular structures of N'-phenylbenzohydrazide derivatives have been elucidated using X-ray crystallography, revealing details such as crystal system, space group, and unit cell parameters. For example, one derivative crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit . Another derivative crystallizes in the monoclinic space group, with the molecule adopting an E-configuration . Density functional theory (DFT) calculations have been employed to optimize molecular geometries and compare them with experimental data, providing insights into the conformational flexibility and electronic structure of these compounds .
Chemical Reactions Analysis
N'-Phenylbenzohydrazide derivatives participate in various chemical reactions, including intramolecular cyclization to form heterocyclic compounds, as seen in the synthesis of benzisoxazole and benzisothiazole derivatives . The reactivity of these compounds can be influenced by the nature of substituents on the phenyl ring, which can affect the formation of intermediates and the overall reaction pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of N'-phenylbenzohydrazide derivatives have been studied using experimental and theoretical methods. Quantum chemical calculations, such as those performed using Gaussian software, have provided important parameters like HOMO-LUMO energies, molecular electrostatic potential, and non-linear optical properties . These properties are crucial for understanding the behavior of these compounds in various environments, such as their role as corrosion inhibitors in oilfield produced water . Additionally, the antibacterial activities of these derivatives have been evaluated, showing specificity and selective inhibition against different bacterial strains .
Scientific Research Applications
1. Corrosion Inhibition
- Application Summary: N’-Phenylbenzohydrazide and its metal complex derivatives have been studied for their anticorrosion properties in oilfield produced water . The research involved experimental studies and quantum chemical calculations .
2. Antifungal Agents
- Application Summary: N’-Phenylhydrazides, including N’-Phenylbenzohydrazide, have been designed and synthesized for potential use as antifungal agents . Their antifungal activity was evaluated in vitro against five strains of Candida albicans .
- Methods of Application: Fifty-two kinds of N’-Phenylhydrazides were successfully designed and synthesized . The antifungal activity of these compounds was evaluated in vitro against five strains of C. albicans .
- Results or Outcomes: All prepared compounds showed varying degrees of antifungal activity against C. albicans . The inhibitory activities of 27 out of 52 compounds against fluconazole-resistant fungi C. albicans 4395 and 5272 were much better than those of fluconazole . The MIC 80 values (the concentration of tested compounds when their inhibition rate was at 80%) of 14 out of 52 compounds against fluconazole-resistant fungus C. albicans 5122 were less than 4 μg/mL . Compounds A11, B14, and D5 demonstrated particularly promising antifungal activity and held potential as novel antifungal agents .
properties
IUPAC Name |
N'-phenylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPECFHCLIYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201262 | |
Record name | Benzoic acid, 2-phenylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Phenylbenzohydrazide | |
CAS RN |
532-96-7 | |
Record name | N′-Phenylbenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-phenylhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzoyl-2-phenylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzoyl-2-phenylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-phenylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-phenylbenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N'-Phenylbenzohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K25CT2CYZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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